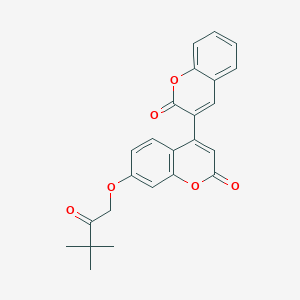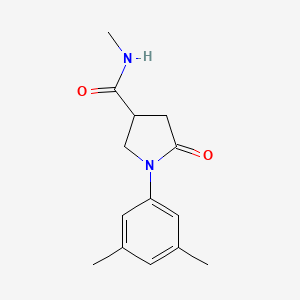
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxycoumarin with 3,3-dimethyl-2-oxobutanoic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 2-oxo-2H-chromen-3-yl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromen-2-one derivatives in various chemical reactions.
Biology
Biologically, 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other biologically active molecules.
Wirkmechanismus
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxycoumarin: A precursor in the synthesis of the compound.
Warfarin: A well-known anticoagulant that shares structural similarities.
Coumarin: A simpler compound with a similar chromen-2-one core.
Uniqueness
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Eigenschaften
Molekularformel |
C24H20O6 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C24H20O6/c1-24(2,3)21(25)13-28-15-8-9-16-17(12-22(26)29-20(16)11-15)18-10-14-6-4-5-7-19(14)30-23(18)27/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
FIQNTWVCEOYJMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14958206.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14958212.png)

![7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958216.png)
![1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958223.png)
![N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine](/img/structure/B14958231.png)
![8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958240.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14958247.png)
![N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14958249.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)
![3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958265.png)

![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)
